Double-Bond Positional Specificity: Δ6 vs. Δ10 Isomer Differentiation in Marine Natural Product Chemistry
The Δ6 isomer 15-methylhexadec-6-enoic acid is structurally distinguished from the separately synthesized 15-methyl-10(Z)-hexadecenoic acid (Δ10 isomer) [1]. The Δ6 compound has not been reported from the marine mollusk Siphonaria denticulata, whereas the Δ10 isomer was identified in that organism and synthesized in seven steps with 31–32% overall yield [1]. This differential natural occurrence provides a chemotaxonomic filter: the Δ6 isomer is catalogued as an insect semiochemical [2], while the Δ10 isomer is a marine-derived fatty acid under investigation for topoisomerase-I inhibition [1].
| Evidence Dimension | Regioisomer-dependent biological source and bioactivity |
|---|---|
| Target Compound Data | 15-Methylhexadec-6-enoic acid: catalogued as insect semiochemical component (Pherobase); no marine mollusk isolation reported |
| Comparator Or Baseline | 15-Methyl-10(Z)-hexadecenoic acid: isolated from S. denticulata; synthesized (31–32% yield, 7 steps); investigated for topoisomerase-I inhibition |
| Quantified Difference | Double-bond position shift from Δ6 to Δ10 correlates with complete change in biological source kingdom (Insecta vs. Mollusca) and functional annotation (semiochemical vs. enzyme inhibition) |
| Conditions | Natural product isolation, chemical synthesis, and functional assay context |
Why This Matters
Procurement of the Δ6 rather than the Δ10 isomer is mandatory for insect chemical ecology studies; the two isomers are not functionally redundant and cannot be used as mutual substitutes.
- [1] Carballeira NM, Montano N, Padilla LF. First total syntheses of (Z)-15-methyl-10-hexadecenoic acid and the (Z)-13-methyl-8-tetradecenoic acid. Chem Phys Lipids. 2007;145(1):37-44. View Source
- [2] El-Sayed AM. The Pherobase: Database of Pheromones and Semiochemicals. (Z)-15-Methyl-6-hexadecenoic acid entry, 2024. View Source
